![molecular formula C7H11N3OS3 B176589 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide CAS No. 155329-60-5](/img/structure/B176589.png)

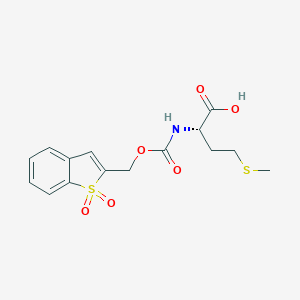

2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

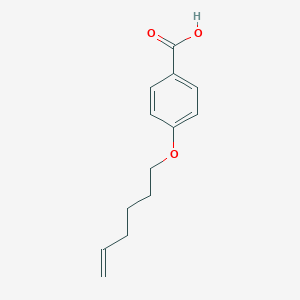

The compound 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This class of compounds is known for its potential biological activities, including anticancer properties as indicated by the synthesis and evaluation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves an amidation reaction, as demonstrated in the preparation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which were synthesized using EDC and HOBt in acetonitrile at room temperature . Another method for synthesizing similar compounds involves a solvent-free condition at room temperature via grinding, which offers advantages such as short reaction times and high yields .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by spectroscopic methods such as 1H NMR, IR, and MS. The crystal structure of a related compound, 2-mercapto-5-methyl-1,3,4-thiadiazole, revealed that in the solid state, it forms a thioamide tautomer and the molecules are connected to form chains via N–H⋯S hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives can be influenced by the presence of functional groups. For instance, the mercapto group in 2-mercapto-5-methyl-1,3,4-thiadiazole is involved in the formation of N–H⋯S hydrogen bonds, which is significant for the solid-state structure of the compound . The reactivity of these compounds under different conditions, such as solvent-free grinding, also highlights their versatile chemical behavior .

Physical and Chemical Properties Analysis

The physical properties of 1,3,4-thiadiazole derivatives, such as melting points, are determined during the synthesis process . The chemical properties, including antioxidant activity, have been evaluated in vitro. For example, a related compound, 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto-[1,3,4]thiadiazol-2-yl)acetamide, exhibited significant radical scavenging ability, with an IC50 value lower than that of ascorbic acid, indicating its potential as an antioxidant agent .

科学的研究の応用

Synthesis and Bioactivity

2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide is used in the synthesis of various heterocyclic systems. For example, its derivatives have been used in the creation of triazolo[3,4-b][1,3,4]thiadiazines and thiadiazoles, demonstrating significant antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).

Anticancer Potential

There's notable research into its derivatives for anticancer applications. A study synthesized N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, evaluating their cytotoxicity against several cancer cell lines, though they were found less effective than a reference drug (Mohammadi-Farani et al., 2014).

Role in Drug Development

This compound has also been explored in the development of drug-like molecular properties. For instance, its analogs were examined as inhibitors for kidney-type glutaminase, showing potential in hindering the growth of human lymphoma B cells (Shukla et al., 2012).

Antioxidant Properties

Additionally, its derivatives have demonstrated significant antioxidant properties. One such derivative was found to have a radical scavenging ability comparable to ascorbic acid, showing promise in this area (Lelyukh et al., 2021).

Herbicidal Activity

Interestingly, this compound is also utilized in agriculture, where its derivatives have shown herbicidal activities, offering potential alternatives in weed management (Yan-jun, 2006).

Antibacterial and Antifungal Activities

It has been instrumental in the synthesis of new compounds with high antibacterial and antifungal activities. Some derivatives have displayed remarkable efficacy against various bacteria strains (Salih et al., 2007).

Safety And Hazards

While specific safety and hazard information for “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide” is not available, it’s important to handle all chemicals with appropriate safety measures. For example, one of the related compounds, 5-Amino-1,3,4-thiadiazol-2-thiol, has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

将来の方向性

The future directions in the research of 1,3,4-thiadiazole derivatives, including “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide”, could involve the synthesis of new compounds and further investigation of their biological activities . The easy accessibility of AMT has prompted researchers to prepare a new series of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives .

特性

IUPAC Name |

N-propyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS3/c1-2-3-8-5(11)4-13-7-10-9-6(12)14-7/h2-4H2,1H3,(H,8,11)(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDDHXUELYDWNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NNC(=S)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)